(3,5-Dimethylpyridin-4-YL)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,5-Dimethylpyridin-4-YL)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to a hydroxyl group and an organic substituent. This compound, specifically, features a pyridine ring substituted with two methyl groups at the 3 and 5 positions and a boronic acid group at the 4 position. It is a valuable intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dimethylpyridin-4-YL)boronic acid can be achieved through several methods:
Halogen-Metal Exchange and Borylation: This method involves the halogenation of 3,5-dimethylpyridine followed by a metal-halogen exchange reaction using an organometallic reagent such as n-butyllithium.
Palladium-Catalyzed Cross-Coupling: Another common method is the palladium-catalyzed cross-coupling of 3,5-dimethylpyridine with a boron reagent such as bis(pinacolato)diboron under Suzuki-Miyaura coupling conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the above synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. The palladium-catalyzed cross-coupling method is often preferred due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3,5-Dimethylpyridin-4-YL)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a new carbon-carbon bond.
Chan-Lam Coupling: This reaction involves the coupling of the boronic acid with an amine or alcohol in the presence of a copper catalyst to form a carbon-nitrogen or carbon-oxygen bond.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Copper Catalysts: Used in Chan-Lam coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, are often used to facilitate these reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Amines and Alcohols: Formed through Chan-Lam coupling.
Scientific Research Applications
(3,5-Dimethylpyridin-4-YL)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (3,5-Dimethylpyridin-4-YL)boronic acid in chemical reactions typically involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium complex to form a palladium-boronate intermediate, which then undergoes transmetalation with an aryl or vinyl halide to form the desired product . The boronic acid group acts as a Lewis acid, facilitating the formation of new bonds through its interaction with nucleophiles.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Another widely used boronic acid in organic synthesis.
Pyridinylboronic Acids: Similar compounds with different substitution patterns on the pyridine ring.
Uniqueness
(3,5-Dimethylpyridin-4-YL)boronic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable tool in synthetic chemistry.
Properties
Molecular Formula |
C7H10BNO2 |
---|---|
Molecular Weight |
150.97 g/mol |
IUPAC Name |
(3,5-dimethylpyridin-4-yl)boronic acid |
InChI |
InChI=1S/C7H10BNO2/c1-5-3-9-4-6(2)7(5)8(10)11/h3-4,10-11H,1-2H3 |
InChI Key |
TVRWVEKQFGKRPB-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=NC=C1C)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.